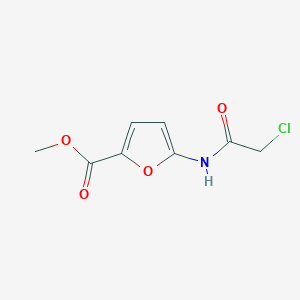![molecular formula C12H14Cl4N4 B3042732 4,5-dichloro-1-[6-(4,5-dichloro-1H-imidazol-1-yl)hexyl]-1H-imidazole CAS No. 662138-44-5](/img/structure/B3042732.png)
4,5-dichloro-1-[6-(4,5-dichloro-1H-imidazol-1-yl)hexyl]-1H-imidazole
Vue d'ensemble
Description
4,5-dichloro-1-[6-(4,5-dichloro-1H-imidazol-1-yl)hexyl]-1H-imidazole is a synthetic compound belonging to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of two 4,5-dichloro-1H-imidazole moieties connected by a hexyl chain. Imidazole derivatives are known for their broad range of biological activities and are used in various fields such as medicine, agriculture, and industry.
Mécanisme D'action
Target of Action
It’s known that imidazole derivatives show a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Mode of Action
Imidazole derivatives are known to interact with various biological targets due to their broad range of chemical and biological properties .
Biochemical Pathways
Imidazole derivatives are known to influence a variety of biochemical pathways due to their diverse biological activities .
Pharmacokinetics
Imidazole is known to be highly soluble in water and other polar solvents, which could potentially impact its bioavailability .
Result of Action
Imidazole derivatives are known to exhibit a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Action Environment
The solubility of imidazole in water and other polar solvents suggests that it may be influenced by the polarity of its environment .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-dichloro-1-[6-(4,5-dichloro-1H-imidazol-1-yl)hexyl]-1H-imidazole typically involves the following steps:
Formation of 4,5-dichloro-1H-imidazole: This can be achieved by reacting 4,5-dichloroimidazole with appropriate reagents under controlled conditions.
Alkylation: The 4,5-dichloro-1H-imidazole is then alkylated using a hexyl halide to introduce the hexyl chain.
Coupling: The final step involves coupling two 4,5-dichloro-1H-imidazole units through the hexyl chain to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.
Purification: Techniques such as crystallization, distillation, or chromatography to isolate and purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4,5-dichloro-1-[6-(4,5-dichloro-1H-imidazol-1-yl)hexyl]-1H-imidazole can undergo various chemical reactions, including:
Substitution Reactions: Due to the presence of chlorine atoms, it can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The imidazole ring can be oxidized or reduced under specific conditions.
Coupling Reactions: It can form bonds with other molecules through coupling reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different substituents on the imidazole ring.
Applications De Recherche Scientifique
4,5-dichloro-1-[6-(4,5-dichloro-1H-imidazol-1-yl)hexyl]-1H-imidazole has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the treatment of infections or cancer.
Industry: Utilized in the development of new materials and chemical processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,5-dichloro-1H-imidazole: A simpler derivative with similar chemical properties.
1,3-diazole: Another imidazole derivative with different substitution patterns.
Benzimidazole: Contains a fused benzene ring, offering different biological activities.
Uniqueness
4,5-dichloro-1-[6-(4,5-dichloro-1H-imidazol-1-yl)hexyl]-1H-imidazole is unique due to its specific substitution pattern and the presence of a hexyl linker, which can influence its chemical reactivity and biological activity
Propriétés
IUPAC Name |
4,5-dichloro-1-[6-(4,5-dichloroimidazol-1-yl)hexyl]imidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14Cl4N4/c13-9-11(15)19(7-17-9)5-3-1-2-4-6-20-8-18-10(14)12(20)16/h7-8H,1-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVENCIQOSOBOHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C(N1CCCCCCN2C=NC(=C2Cl)Cl)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14Cl4N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-{2-[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]vinyl}-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B3042649.png)
![4-(trifluoromethyl)phenyl 3-[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]acrylate](/img/structure/B3042650.png)
![2,3,3-Trichloro-1-(4-thieno[2,3-d]pyrimidin-4-ylpiperazino)-2-propen-1-one](/img/structure/B3042652.png)
![Ethyl 2-{2-[3-(chloromethyl)benzoyl]hydrazino}-4-(trifluoromethyl)pyrimidine-5-carboxylate](/img/structure/B3042654.png)

![Methyl 3-[2-({[2-chloro-4-(trifluoromethyl)pyrimidin-5-yl]carbonyl}amino)-4-(trifluoromethyl)phenoxy]thiophene-2-carboxylate](/img/structure/B3042657.png)



![2-Isopropyl-5-methylcyclohexyl 2-{3-[(benzylamino)carbonyl]pyridinium-1-yl}acetate chloride](/img/structure/B3042662.png)
![N1-[4-(4,5-dichloro-1H-imidazol-1-yl)phenyl]-2-(trifluoromethyl)benzene-1-sulphonamide](/img/structure/B3042668.png)
![N3-[3-(4-bromo-1-methyl-1H-pyrazol-3-yl)phenyl]-2-chloronicotinamide](/img/structure/B3042669.png)
![N5-(3-chloro-4-fluorophenyl)-4-chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B3042671.png)

